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Compound of Interest

Compound Name: Closiramine

Cat. No.: B1614964 Get Quote

Note to the reader: The initial request specified Closiramine with CAS number 47135-88-6.

However, publicly available scientific literature and chemical databases provide limited

information on a compound with this specific name and CAS number. It is highly probable that

the intended compound of interest is the structurally similar and well-documented tricyclic

antidepressant, Clomipramine (CAS No. 303-49-1). This guide will, therefore, focus on

Clomipramine, providing a comprehensive technical overview for researchers, scientists, and

drug development professionals.

Executive Summary
Clomipramine is a tricyclic antidepressant (TCA) renowned for its efficacy in treating a range of

psychiatric disorders, most notably Obsessive-Compulsive Disorder (OCD).[1][2] It functions as

a potent serotonin and norepinephrine reuptake inhibitor, with a higher affinity for the serotonin

transporter.[2][3] This dual mechanism of action, coupled with its interactions with other

receptor systems, underpins its therapeutic effects and its side-effect profile. This document

provides a detailed exploration of the pharmacology, pharmacokinetics, synthesis, and clinical

applications of Clomipramine, supported by quantitative data, experimental methodologies, and

visual representations of key pathways.
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Property Value

IUPAC Name

3-(3-Chloro-10,11-dihydro-5H-

dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-

amine

Molecular Formula C19H23ClN2

Molecular Weight 314.86 g/mol

CAS Number 303-49-1

Appearance White to yellowish crystalline powder

Solubility

Soluble in water and ethanol, very soluble in

chloroform or glacial acetic acid, slightly soluble

in acetone, and practically insoluble in diethyl

ether.

Melting Point 190-196 °C

Pharmacology
Mechanism of Action
Clomipramine's primary mechanism of action is the inhibition of the reuptake of serotonin (5-

HT) and norepinephrine (NE) from the synaptic cleft.[2] By blocking the serotonin transporter

(SERT) and the norepinephrine transporter (NET), it increases the concentration of these

neurotransmitters in the synapse, thereby enhancing neurotransmission.[2] Clomipramine

exhibits a greater affinity for SERT compared to NET.[3] Its active metabolite,

desmethylclomipramine, is a more potent inhibitor of norepinephrine reuptake.

Beyond its effects on monoamine reuptake, Clomipramine also displays affinity for several

other receptors, which contributes to both its therapeutic effects and its side-effect profile.

These include antagonism of:

Histamine H1 receptors

Alpha-1 adrenergic receptors
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Muscarinic acetylcholine receptors

Pharmacodynamics: Receptor Binding Profile
The following table summarizes the binding affinities (Ki, nM) of Clomipramine and its active

metabolite, desmethylclomipramine, for various neurotransmitter transporters and receptors.

Lower Ki values indicate higher binding affinity.

Target Clomipramine (Ki, nM)
Desmethylclomipramine
(Ki, nM)

Serotonin Transporter (SERT) 0.14 4.6

Norepinephrine Transporter

(NET)
36 0.6

Dopamine Transporter (DAT) >10,000 1,550

Histamine H1 Receptor 31 140

Alpha-1 Adrenergic Receptor 16 27

Muscarinic M1 Receptor 37 110

Data compiled from various sources. Exact values may vary between studies.

Signaling Pathway
The following diagram illustrates the primary mechanism of action of Clomipramine at the

synapse.
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Caption: Clomipramine blocks SERT and NET, increasing synaptic serotonin and

norepinephrine.

Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion
(ADME)
The pharmacokinetic properties of Clomipramine are summarized in the table below.
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Parameter Value

Bioavailability ~50% (due to first-pass metabolism)

Time to Peak Plasma Concentration (Tmax) 2-6 hours

Protein Binding ~97.6%

Volume of Distribution (Vd) 12-17 L/kg

Metabolism

Primarily hepatic via CYP2D6, CYP1A2, and

CYP2C19. Major active metabolite is

desmethylclomipramine.

Elimination Half-life (t1/2)
Clomipramine: 19-37 hours;

Desmethylclomipramine: 54-77 hours.

Excretion ~60% in urine, ~32% in feces.

Data compiled from multiple sources.[3][4][5][6]

Metabolic Pathway
The following diagram illustrates the primary metabolic pathway of Clomipramine.
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Caption: Clomipramine metabolism to active and inactive metabolites.

Synthesis
Synthetic Pathway
A common synthetic route for Clomipramine hydrochloride involves the chlorination of N-

acetyliminodibenzyl, followed by deacetylation and subsequent alkylation.
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Caption: Synthetic pathway for Clomipramine Hydrochloride.

Experimental Protocol: Synthesis of N-acetyl-3-
chloroiminodibenzyl
This protocol describes the chlorination of N-acetyliminodibenzyl, a key intermediate in

Clomipramine synthesis.[7][8]

Materials:

N-acetyliminodibenzyl
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Dichloromethane (or another suitable solvent like dichloroethane)

Potassium carbonate (or another suitable base)

Tetrabutylammonium bromide (TBAB) (catalyst)

Bis(trichloromethyl) carbonate (triphosgene) (chlorinating agent)

Procedure:

In a reaction flask, dissolve N-acetyliminodibenzyl, potassium carbonate, and TBAB in

dichloromethane.

Cool the mixture to 0°C.

Slowly add a solution of bis(trichloromethyl) carbonate in dichloromethane to the reaction

mixture.

After the addition is complete, allow the reaction to warm to 10°C and stir for several hours.

Monitor the reaction progress by a suitable method (e.g., TLC).

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the

crude product, N-acetyl-3-chloroiminodibenzyl.

The crude product can be purified by appropriate methods such as crystallization or

chromatography.

Experimental Methods
Serotonin and Norepinephrine Reuptake Inhibition
Assay
This is a generalized protocol for determining the in vitro inhibitory activity of a compound on

serotonin and norepinephrine transporters.

Principle: This assay measures the ability of a test compound to inhibit the uptake of

radiolabeled serotonin ([³H]5-HT) or norepinephrine ([³H]NE) into cells or synaptosomes that
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express the respective transporters.

Materials:

Cell line expressing human SERT (e.g., HEK293-hSERT) or NET (e.g., SK-N-BE(2)C).[9]

Synaptosomes prepared from specific brain regions (e.g., rat brain cortex).

Radiolabeled neurotransmitter ([³H]5-HT or [³H]NE).

Test compound (Clomipramine).

Reference compounds (known inhibitors of SERT and NET).

Assay buffer.

Scintillation counter.

Procedure:

Prepare a suspension of cells or synaptosomes in the assay buffer.

Aliquot the cell/synaptosome suspension into a 96-well plate.

Add varying concentrations of the test compound (Clomipramine) and reference compounds

to the wells.

Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period.

Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

Incubate for a specific time to allow for uptake.

Terminate the uptake by rapid filtration through a glass fiber filter, followed by washing with

ice-cold buffer to remove unincorporated radiolabel.

Measure the radioactivity retained on the filters using a scintillation counter.
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Calculate the percent inhibition of uptake for each concentration of the test compound and

determine the IC50 value (the concentration of the compound that inhibits 50% of the

specific uptake).

Clinical Data
Efficacy in Obsessive-Compulsive Disorder (OCD)
Clomipramine is considered a gold standard for the pharmacological treatment of OCD.[1][2] Its

efficacy has been demonstrated in numerous clinical trials.
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Study N Treatment Duration Key Finding

Clomipramine

Collaborative Study

Group

520 10 weeks

Clomipramine was

significantly more

effective than placebo

in reducing OCD

symptoms. Mean

reduction in Yale-

Brown Obsessive

Compulsive Scale (Y-

BOCS) score was 38-

44% for Clomipramine

vs. 3-5% for placebo.

[10]

Foa et al. (2005) 122 12 weeks

Clomipramine,

exposure and ritual

prevention (ERP), and

their combination

were all superior to

placebo. ERP and

combination therapy

were superior to

Clomipramine alone.

[1]

Meta-analysis - -

A meta-analysis of

studies in children and

adolescents found

that Clomipramine

improved Children's Y-

BOCS scores by 37%

and was more

effective than SSRIs

like sertraline,

fluoxetine, and

fluvoxamine.[3]
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Dosing and Administration
Initial Dose (Adults): 25 mg daily, gradually increased to a target dose of 100-250 mg per

day.[3]

Maximum Dose (Adults): 250 mg per day.[3]

Pediatric Use (10 years and older): Approved for the treatment of OCD.[3]

Conclusion
Clomipramine remains a highly effective medication, particularly for severe and treatment-

refractory cases of Obsessive-Compulsive Disorder. Its potent inhibition of serotonin reuptake,

complemented by its effects on norepinephrine reuptake and other receptor systems, provides

a robust therapeutic profile. A thorough understanding of its pharmacokinetics, metabolism, and

potential for drug interactions is crucial for its safe and effective use in clinical practice. Further

research may focus on personalized medicine approaches, leveraging pharmacogenomic data

to optimize dosing and minimize adverse effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://patents.google.com/patent/CN104876870A/en
https://patents.google.com/patent/CN104876870A/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC5986547/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5986547/
https://pubmed.ncbi.nlm.nih.gov/1883256/
https://pubmed.ncbi.nlm.nih.gov/1883256/
https://www.benchchem.com/product/b1614964#closiramine-cas-number-47135-88-6
https://www.benchchem.com/product/b1614964#closiramine-cas-number-47135-88-6
https://www.benchchem.com/product/b1614964#closiramine-cas-number-47135-88-6
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1614964?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

